molecular formula C16H20O5 B14380282 Diethyl 2-acetyl-3-phenylbutanedioate CAS No. 90124-76-8

Diethyl 2-acetyl-3-phenylbutanedioate

Cat. No.: B14380282
CAS No.: 90124-76-8
M. Wt: 292.33 g/mol
InChI Key: ZLFAYSSBQQUMFW-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-3-phenylbutanedioate is a substituted diethyl ester of butanedioic acid (succinic acid), featuring acetyl and phenyl groups at the 2- and 3-positions of the backbone. This structural complexity distinguishes it from simpler esters, offering unique reactivity and applications in organic synthesis, particularly as a precursor for pharmaceuticals or fine chemicals.

Properties

CAS No.

90124-76-8

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

diethyl 2-acetyl-3-phenylbutanedioate

InChI

InChI=1S/C16H20O5/c1-4-20-15(18)13(11(3)17)14(16(19)21-5-2)12-9-7-6-8-10-12/h6-10,13-14H,4-5H2,1-3H3

InChI Key

ZLFAYSSBQQUMFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-acetyl-3-phenylbutanedioate typically involves the reaction of diethyl malonate with acetophenone under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to isolate the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-acetyl-3-phenylbutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 2-acetyl-3-phenylbutanedioate involves its reactivity with nucleophiles and electrophiles. The ester and ketone groups can undergo nucleophilic addition and substitution reactions, respectively. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can affect the reaction pathways and products formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with Diethyl 2-acetyl-3-phenylbutanedioate:

Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃): A monoethyl ester with a phenyl and acetyl group on a shorter carbon chain .

Ethyl 2-acetyl-3-methylbutanoate (C₉H₁₆O₃): A monoethyl ester with acetyl and methyl groups on a branched chain, used in pharmaceutical synthesis .

Physical and Chemical Properties

Property This compound* Diethyl Succinate Ethyl 2-phenylacetoacetate Ethyl 2-acetyl-3-methylbutanoate
Molecular Formula (Hypothetical: C₁₄H₁₈O₅) C₈H₁₄O₄ C₁₂H₁₄O₃ C₉H₁₆O₃
Molecular Weight (g/mol) ~266.29 174.19 206.24 172.22
Boiling Point (°C) N/A ~80 N/A N/A
Solubility Likely hydrophobic Water and organic solvents Organic solvents (inferred) Organic solvents (inferred)
Key Substituents Acetyl, phenyl None Phenyl, acetyl Acetyl, methyl

*Hypothetical values inferred from structural analogs.

  • Acetyl groups introduce ketone functionality, enhancing reactivity in condensation or nucleophilic addition reactions .

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